Cas no 2228439-75-4 (2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine)

2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine
- EN300-1959003
- 2228439-75-4
-
- インチ: 1S/C6H6F2N2O/c7-6(8)2-5(6,9)4-1-10-3-11-4/h1,3H,2,9H2
- InChIKey: GSXZFODLSJVHIP-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1=CN=CO1)N)F
計算された属性
- せいみつぶんしりょう: 160.04481914g/mol
- どういたいしつりょう: 160.04481914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1959003-5.0g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 5g |
$5221.0 | 2023-05-27 | ||
Enamine | EN300-1959003-0.25g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 0.25g |
$1657.0 | 2023-09-17 | ||
Enamine | EN300-1959003-2.5g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 2.5g |
$3530.0 | 2023-09-17 | ||
Enamine | EN300-1959003-10g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 10g |
$7742.0 | 2023-09-17 | ||
Enamine | EN300-1959003-5g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 5g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1959003-0.1g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 0.1g |
$1585.0 | 2023-09-17 | ||
Enamine | EN300-1959003-0.05g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 0.05g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1959003-0.5g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 0.5g |
$1728.0 | 2023-09-17 | ||
Enamine | EN300-1959003-1.0g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 1g |
$1801.0 | 2023-05-27 | ||
Enamine | EN300-1959003-10.0g |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
2228439-75-4 | 10g |
$7742.0 | 2023-05-27 |
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amineに関する追加情報
Comprehensive Overview of 2,2-Difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine (CAS No. 2228439-75-4)
The compound 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine (CAS No. 2228439-75-4) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This molecule combines a difluorocyclopropane moiety with an oxazole ring, creating a versatile scaffold that is of interest to medicinal chemists and material scientists alike. The presence of both fluorine atoms and the heterocyclic system in this compound makes it a valuable building block for the development of novel bioactive molecules.
One of the key reasons why researchers are increasingly focusing on 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine is its potential role in drug discovery. The difluorocyclopropane unit is known to enhance metabolic stability and improve pharmacokinetic properties of drug candidates, while the oxazole ring is a privileged structure in medicinal chemistry, often associated with diverse biological activities. This combination makes CAS No. 2228439-75-4 particularly interesting for the development of new therapeutic agents targeting various diseases, including infectious diseases and metabolic disorders.
In the context of current research trends, 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine aligns well with the growing interest in fluorinated compounds and heterocyclic chemistry. Fluorine incorporation has become a cornerstone of modern drug design, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom. The specific difluorocyclopropane motif in this compound is particularly valuable as it can mimic certain bioactive conformations while providing enhanced stability against metabolic degradation.
The synthesis of 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine typically involves sophisticated organic transformations that highlight the compound's complexity. Modern synthetic approaches often employ transition metal-catalyzed reactions or advanced fluorination techniques to construct the difluorocyclopropane core. The oxazole ring can be introduced through various cyclization strategies, making the overall synthesis a challenging but rewarding endeavor for organic chemists. These synthetic challenges have made CAS No. 2228439-75-4 a subject of numerous methodological studies in recent literature.
From an applications perspective, 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine has shown promise in multiple areas beyond pharmaceuticals. The compound's unique electronic properties, imparted by both the fluorine atoms and the oxazole heterocycle, make it potentially useful in materials science, particularly in the development of advanced organic electronic materials. Researchers are investigating its potential as a building block for novel liquid crystals, organic semiconductors, or other functional materials where precise control of electronic properties is crucial.
Quality control and analytical characterization of 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine require sophisticated techniques due to its structural complexity. Modern analytical methods such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (particularly 19F NMR), and X-ray crystallography are typically employed to confirm the identity and purity of this compound. The CAS No. 2228439-75-4 serves as a crucial identifier in chemical databases and regulatory documentation, ensuring proper tracking and standardization across research and industrial applications.
Environmental and safety considerations for 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine follow standard protocols for handling specialized organic compounds. While not classified as hazardous under normal circumstances, proper laboratory practices including the use of personal protective equipment and adequate ventilation are recommended when working with this chemical. The increasing focus on green chemistry has prompted researchers to develop more sustainable synthetic routes to this and similar fluorinated heterocycles, aligning with global trends toward environmentally friendly chemical processes.
The commercial availability of 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine has expanded in recent years as demand from the research community has grown. Several specialty chemical suppliers now offer this compound, often with various purity grades tailored to different applications. The CAS No. 2228439-75-4 serves as a universal identifier for procurement purposes, ensuring researchers obtain the exact material needed for their work. Pricing and availability can vary significantly depending on purity requirements and order quantities.
Future research directions for 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine are likely to focus on expanding its applications in drug discovery and materials science. The compound's unique combination of a difluorocyclopropane scaffold with an oxazole heterocycle presents numerous opportunities for structural modification and derivatization. As computational chemistry and artificial intelligence tools become more sophisticated in predicting molecular properties, we can expect more targeted exploration of this chemical space, potentially leading to breakthrough applications in various technological fields.
In conclusion, 2,2-difluoro-1-(1,3-oxazol-5-yl)cyclopropan-1-amine (CAS No. 2228439-75-4) represents a fascinating example of modern structural chemistry with broad potential applications. Its unique combination of fluorine atoms and heterocyclic features makes it a valuable tool for researchers across multiple disciplines. As scientific understanding of fluorinated compounds and heterocyclic systems continues to advance, the importance of specialized building blocks like this one will only grow, driving innovation in pharmaceutical development, materials science, and beyond.
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